M62812

Description

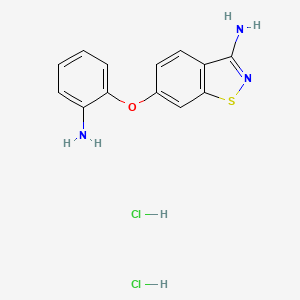

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(2-aminophenoxy)-1,2-benzothiazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS.2ClH/c14-10-3-1-2-4-11(10)17-8-5-6-9-12(7-8)18-16-13(9)15;;/h1-7H,14H2,(H2,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTKPLISDFNJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613263-00-6 | |

| Record name | M-62812 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613263006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-62812 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MSZ2934C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

M62812: A Deep Dive into its Mechanism of Action in Sepsis

For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The intricate pathophysiology of sepsis involves a complex interplay of inflammatory and coagulation cascades, often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors. Among these, Toll-like Receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, plays a pivotal role in initiating the inflammatory cascade that can lead to septic shock. M62812, a novel benzisothiazole derivative, has emerged as a potent inhibitor of TLR4 signal transduction, showing promise in preclinical models of sepsis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in sepsis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Inhibition of TLR4 Signaling

This compound exerts its therapeutic effects by directly targeting and inhibiting the TLR4 signaling pathway.[1][2] This inhibition interrupts the initial steps of the inflammatory cascade triggered by LPS, thereby preventing the widespread inflammation and coagulation activation characteristic of sepsis.[1] The primary mechanism involves the suppression of downstream signaling cascades that are crucial for the expression of pro-inflammatory genes.

Downstream Effects of TLR4 Inhibition by this compound

The inhibition of TLR4 signaling by this compound leads to several key downstream effects:

-

Suppression of NF-κB Activation: this compound effectively inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[2]

-

Reduction of Pro-inflammatory Cytokines: By blocking TLR4 signaling, this compound significantly reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

-

Downregulation of Adhesion Molecules: The expression of adhesion molecules, such as E-selectin, on endothelial cells is a crucial step in the recruitment of leukocytes to sites of inflammation. This compound has been shown to suppress the upregulation of these molecules.[2]

-

Inhibition of Procoagulant Activity: Sepsis is often associated with disseminated intravascular coagulation (DIC). This compound helps to mitigate this by suppressing the procoagulant activity induced by LPS.[1]

While not directly demonstrated for this compound in the reviewed literature, the inhibition of the TLR4 pathway is known to suppress the activation of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK pathway is a key signaling cascade in the inflammatory response, and its activation is a known downstream event of TLR4 stimulation. Therefore, it is highly probable that this compound also indirectly attenuates p38 MAPK activation.

Quantitative Data Summary

The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.

In Vitro Efficacy of this compound

| Parameter | Cell Type | Stimulant | This compound Concentration | IC50 (µg/mL) | Reference |

| NF-κB Activation | NF-κB luciferase-expressing cells | LPS | 10 µg/mL (6h) | 2.4 | [2] |

| TNF-α Production | Peripheral blood mononuclear cells | LPS | 3 µg/mL (6h) | 0.7 | [2] |

| IL-6 Production | Human endothelial cells | LPS | 3 µg/mL (6h) | 0.43 | [2] |

| E-selectin Production | Human endothelial cells | LPS | 3 µg/mL (6h) | 1.4 | [2] |

In Vivo Efficacy of this compound in Murine Sepsis Models

| Sepsis Model | Animal | This compound Dosage (i.v.) | Outcome | Reference |

| D-galactosamine-sensitized endotoxin shock | Mice | 10-20 mg/kg (single dose) | Protection from lethality, reduction in inflammatory and coagulatory parameters | [1] |

| Cecal Ligation and Puncture (CLP) | Mice | 20 mg/kg (once a day for three days) | Prevention of lethality | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound.

D-Galactosamine-Sensitized Endotoxin Shock Model in Mice

This model is used to induce a state of hyper-susceptibility to endotoxin, leading to a rapid and lethal shock.

Materials:

-

Male BALB/c mice

-

D-galactosamine (D-GalN)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

Procedure:

-

Mice are sensitized by an intraperitoneal (i.p.) injection of D-galactosamine.

-

Shortly after sensitization, a lethal dose of LPS is administered i.p.

-

This compound is administered intravenously (i.v.) at the specified doses (10-20 mg/kg) as a single injection.

-

Control groups receive vehicle (e.g., saline) instead of this compound.

-

Survival is monitored over a defined period (e.g., 48-72 hours).

-

Blood samples can be collected at various time points to measure inflammatory cytokines (e.g., TNF-α, IL-6) and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).

Cecal Ligation and Puncture (CLP) Model in Mice

The CLP model is considered a more clinically relevant model of polymicrobial sepsis as it mimics the perforation of the bowel that can occur in humans.

Materials:

-

Male mice (strain may vary)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 3-0 silk)

-

Needle (e.g., 21-gauge)

-

This compound

-

Sterile saline for resuscitation

-

Analgesics for post-operative care

Procedure:

-

Mice are anesthetized.

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated below the ileocecal valve to create a closed loop. The length of the ligated cecum can be varied to modulate the severity of sepsis.

-

The ligated cecum is punctured once or twice with a needle to allow the leakage of fecal contents into the peritoneal cavity.

-

The cecum is returned to the abdominal cavity, and the incision is closed in layers.

-

Fluid resuscitation with sterile saline is administered subcutaneously or intraperitoneally.

-

This compound is administered i.v. at the specified dose (20 mg/kg) once a day for a defined period (e.g., three days).

-

Control groups receive vehicle.

-

Survival is monitored, and organ function can be assessed through various biochemical and histological analyses.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound inhibits the TLR4 signaling pathway at the receptor level.

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.

References

- 1. Toll-like receptor 4 promotes the inflammatory response in septic acute kidney injury by promoting p38 mitogen-activated protein kinase phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diminished ERK 1/2 and p38 MAPK phosphorylation in skeletal muscle during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

M62812: A Potent Inhibitor of TLR4 Signaling for Sepsis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative that functions as a potent and specific inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, particularly in the context of sepsis and inflammatory diseases. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation and activation of coagulation cascades.[2][3] A key initiator of this process in response to Gram-negative bacteria is the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS).[2][3] This has made the TLR4 signaling pathway an attractive target for therapeutic intervention in sepsis. This compound has emerged as a significant research compound due to its targeted inhibition of this pathway.[1][2] It has been shown to suppress the activation of endothelial cells and leukocytes, thereby mitigating the inflammatory and coagulatory responses associated with sepsis.[1][2] Preclinical studies have demonstrated its ability to prevent lethal septic shock in murine models, highlighting its potential as a therapeutic candidate.[1][2]

Mechanism of Action

This compound exerts its effects by inhibiting the signal transduction cascade downstream of TLR4 activation. The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to effectively block the activation of NF-κB induced by LPS.[1][3]

Signaling Pathway

The following diagram illustrates the TLR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Cell Type | Assay | Stimulant | This compound Concentration | Incubation Time | IC50 (µg/mL) | Reference |

| NF-κB luciferase-expressing cells | NF-κB Activation | LPS | 10 µg/mL (complete inhibition) | 6 h | 2.4 | [1][3] |

| Peripheral Blood Mononuclear Cells | TNF-α Production | LPS | 3 µg/mL (complete inhibition) | 6 h | 0.7 | [1][3] |

| Human Endothelial Cells | IL-6 Production | LPS | 3 µg/mL (complete inhibition) | 6 h | 0.43 | [1][3] |

| Human Endothelial Cells | E-selectin Production | LPS | 3 µg/mL (complete inhibition) | 6 h | 1.4 | [1][3] |

Table 2: In Vivo Efficacy of this compound in Murine Sepsis Models

| Sepsis Model | Animal Strain | This compound Dosage | Administration Route | Dosing Regimen | Outcome | Reference |

| D-galactosamine-sensitized endotoxin shock | Mice | 10-20 mg/kg | Intravenous (i.v.) | Single dose | Protected from lethality, reduced inflammatory and coagulation parameters. | [1][2] |

| Cecal Ligation and Puncture (CLP) | Mice | 20 mg/kg | Intravenous (i.v.) | Once a day for three days | Prevented lethality. | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the cited literature.

In Vitro Assays

4.1.1. NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor.

-

Cell Line: NF-κB luciferase-expressing cells (e.g., HEK293 cells stably transfected with an NF-κB-luciferase reporter construct).

-

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS).

-

Incubate for 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC50 value based on the dose-response curve.

-

4.1.2. Cytokine Production Assays (TNF-α, IL-6, E-selectin)

These assays measure the levels of pro-inflammatory cytokines and adhesion molecules released by cells.

-

Cell Types: Human peripheral blood mononuclear cells (PBMCs) or human umbilical vein endothelial cells (HUVECs).

-

Protocol:

-

Isolate and culture the primary cells.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS.

-

Incubate for 6 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α, IL-6, or E-selectin in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Determine the IC50 values from the resulting dose-response curves.

-

In Vivo Models

4.2.1. D-galactosamine-sensitized Endotoxin Shock Model

This is an acute model of lethal sepsis.

-

Animals: Male BALB/c mice.

-

Protocol:

-

Administer this compound (10-20 mg/kg) or vehicle control intravenously.

-

Shortly after, intraperitoneally inject a lethal dose of LPS in combination with D-galactosamine. D-galactosamine sensitizes the mice to the effects of LPS.

-

Monitor the survival of the animals over a specified period (e.g., 48 hours).

-

In separate cohorts, collect blood samples at various time points to measure plasma levels of inflammatory markers (e.g., TNF-α, IL-6) and coagulation parameters.

-

4.2.2. Cecal Ligation and Puncture (CLP) Model

This model mimics polymicrobial sepsis.

-

Animals: Male BALB/c mice.

-

Protocol:

-

Anesthetize the mice and perform a laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the ligated cecum with a needle to allow the release of fecal contents into the peritoneal cavity.

-

Close the abdominal incision.

-

Administer this compound (20 mg/kg) or vehicle intravenously once a day for three days, starting at the time of surgery.

-

Monitor survival and clinical signs of sepsis.

-

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize the workflows of the key experimental protocols.

Conclusion

This compound is a promising preclinical candidate for the treatment of sepsis and other inflammatory conditions driven by TLR4 signaling. Its potent inhibitory effect on the TLR4 pathway, demonstrated through the suppression of NF-κB activation and downstream inflammatory mediators, provides a strong rationale for its further development. The in vivo efficacy of this compound in well-established models of sepsis further underscores its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug developers interested in exploring the utility of this compound in their respective fields. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its translation into clinical applications.

References

M62812: A Potent Inhibitor of TLR4 Signaling for Sepsis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative that acts as a potent inhibitor of Toll-like receptor 4 (TLR4) signal transduction. By targeting the key pathway responsible for lipopolysaccharide (LPS)-induced inflammatory responses, this compound has demonstrated significant efficacy in both in vitro and in vivo models of sepsis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating novel therapeutic strategies for sepsis and other inflammatory diseases.

Introduction to TLR4 Signaling and Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key initiating event in Gram-negative bacterial sepsis is the recognition of lipopolysaccharide (LPS), a component of the outer membrane of these bacteria, by the Toll-like receptor 4 (TLR4) complex on the surface of immune and endothelial cells.[1][2] This recognition triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and the subsequent production of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6), adhesion molecules (e.g., E-selectin), and procoagulant factors.[1][2] While this inflammatory response is crucial for clearing pathogens, its excessive and widespread activation during sepsis can lead to tissue damage, multiple organ failure, and death.[2] Therefore, inhibiting the TLR4 signaling pathway represents a promising therapeutic strategy for mitigating the devastating consequences of septic shock.[1]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the TLR4 signal transduction pathway.[1] Its mechanism of action involves the suppression of LPS-induced upregulation of inflammatory mediators.[1] By inhibiting this pathway, this compound effectively blocks the downstream activation of NF-κB and the subsequent expression of inflammatory genes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of M62812 in Inhibiting NF-κB Activation

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor complex that plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1][2][3][4] The canonical NF-κB signaling pathway is a primary target for therapeutic intervention in a host of inflammatory diseases and cancers.[5] this compound is a novel benzisothiazole derivative that has been identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signal transduction.[6][7] Given that TLR4 is a key upstream activator of the NF-κB pathway, particularly in response to lipopolysaccharide (LPS), this compound presents a significant mechanism for inhibiting NF-κB activation.[6][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of TLR4-Mediated NF-κB Activation

The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs) like LPS.[4][9] LPS is recognized by TLR4, which triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6.[9][10]

This compound exerts its inhibitory effect at the apex of this cascade. By targeting TLR4 signaling, this compound effectively blocks the initial signal transduction, thereby preventing the downstream activation of IKK and the subsequent release and nuclear translocation of NF-κB.[6][8]

Quantitative Data on the Inhibitory Activity of this compound

The efficacy of this compound in inhibiting LPS-induced inflammatory responses has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay | Cell Type | Stimulus | Endpoint | IC50 of this compound (µg/mL) | Reference |

| NF-κB Activation | NF-κB Luciferase-Expressing Cells | LPS | Luciferase Activity | 2.4 | [8] |

| TNF-α Production | Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α Levels | 0.7 | [8] |

| IL-6 Production | Human Endothelial Cells | LPS | IL-6 Levels | 0.43 | [8] |

| E-selectin Production | Human Endothelial Cells | LPS | E-selectin Levels | 1.4 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB transcription factor.

Objective: To determine the IC50 of this compound for the inhibition of LPS-induced NF-κB activation.

Materials:

-

NF-κB luciferase-expressing stable cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

Luciferase assay reagent

-

96-well microplates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the NF-κB luciferase-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

-

Stimulation: Induce NF-κB activation by adding LPS to the wells (final concentration, e.g., 100 ng/mL).

-

Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[8][11]

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

References

- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. scbt.com [scbt.com]

- 6. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

M62812: A Potent Inhibitor of Inflammatory Cytokine Production via TLR4 Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative that demonstrates significant anti-inflammatory properties through the targeted inhibition of Toll-like receptor 4 (TLR4) signal transduction. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the production of key inflammatory cytokines. Comprehensive quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating novel anti-inflammatory therapeutics.

Introduction

The inflammatory response is a critical component of the innate immune system, providing a first line of defense against pathogens and tissue injury. However, dysregulated or excessive inflammation is a hallmark of numerous acute and chronic diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. A key initiating pathway in many inflammatory conditions is the activation of Toll-like receptor 4 (TLR4) by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] TLR4 activation triggers a complex intracellular signaling cascade, culminating in the production and release of potent pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

This compound has emerged as a promising small molecule inhibitor of this pathway, demonstrating the ability to suppress the production of these critical inflammatory mediators.[1][3] This guide will delineate the current understanding of this compound's effects on inflammatory cytokine production, providing the detailed data and methodologies necessary for its evaluation and further investigation.

Mechanism of Action: Inhibition of TLR4 Signaling

This compound functions as a potent antagonist of the TLR4 signaling pathway.[2][3] Upon binding of LPS to the TLR4-MD2 complex, a signaling cascade is initiated that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways converge on the activation of downstream kinases, such as the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs), including p38. This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB), which translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[4][5] this compound exerts its anti-inflammatory effects by inhibiting this TLR4 signal transduction, thereby preventing the activation of NF-κB and the subsequent transcription of these key cytokine genes.[2][6] While p38 MAPK is a key downstream mediator of TLR4 signaling, current evidence does not suggest a direct inhibitory effect of this compound on p38 MAPK itself.

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on the production of key inflammatory cytokines have been quantified in a series of in vitro and in vivo studies. The following tables summarize the available data, providing a clear comparison of this compound's potency across different cell types and experimental conditions.

In Vitro Inhibition of Cytokine Production

| Cell Type | Stimulant | Cytokine | IC50 (µg/mL) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α | 0.7 | [2] |

| Human Endothelial Cells | LPS | IL-6 | 0.43 | [2] |

| NF-κB Luciferase-Expressing Cells | LPS | NF-κB Activation | 2.4 | [2] |

In Vivo Reduction of Inflammatory Parameters

| Animal Model | Treatment | Measured Parameters | Outcome | Reference |

| D-galactosamine-sensitized endotoxin shock mouse model | This compound (10-20 mg/kg, i.v., single dose) | TNF-α, IL-6, soluble E-selectin, thrombin/antithrombin complexes | Prevention of elevation in inflammatory and coagulation parameters. | [2] |

| Murine cecal ligation and puncture model | This compound (20 mg/kg, i.v., once a day for three days) | Lethality | Prevention of lethality. | [2] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytokine Production Assay

This protocol describes a general method for assessing the in vitro efficacy of this compound in inhibiting LPS-induced cytokine production in immune cells.

References

- 1. Gingival and dermal fibroblasts produce interleukin-1 beta converting enzyme and interleukin-1 beta but not interleukin-18 even after stimulation with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]

- 6. immune-system-research.com [immune-system-research.com]

M62812: A Technical Overview of a Novel TLR4 Signaling Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative identified as a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling. Preclinical studies have demonstrated its significant anti-inflammatory and anti-coagulant properties, positioning it as a potential therapeutic agent for sepsis and other inflammatory conditions. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data and experimental methodologies.

Discovery and Development

This compound was discovered by Mochida Pharmaceutical Co., Ltd. through a screening process that utilized a reporter gene assay system to identify inhibitors of TLR4 signal transduction.[1] While specific details of the high-throughput screening campaign are not publicly available, this approach is a standard method in drug discovery for identifying compounds that modulate a specific signaling pathway.

The development status of this compound following the initial preclinical studies published in 2007 is not publicly documented. A review of Mochida Pharmaceutical's recent development pipelines and annual reports does not indicate that this compound has progressed to clinical trials. This suggests that the development of this compound may have been discontinued for undisclosed reasons.

Mechanism of Action: Inhibition of TLR4 Signaling

This compound exerts its therapeutic effects by inhibiting the TLR4 signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] Activation of TLR4 by LPS triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of coagulation pathways, which are central to the pathophysiology of sepsis.

The TLR4 signaling pathway is broadly divided into two downstream branches: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is crucial for the early-phase activation of NF-κB and the subsequent production of inflammatory cytokines such as TNF-α and IL-6. The TRIF-dependent pathway is primarily involved in the induction of type I interferons. This compound has been shown to inhibit the activation of NF-κB, a key transcription factor in the MyD88-dependent pathway.

Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.

Preclinical Efficacy

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models.

In Vitro Activity

This compound has demonstrated potent inhibitory effects on LPS-induced inflammatory responses in various human cell types.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | LPS-Induced Response | IC₅₀ (µg/mL) |

| NF-κB Activation | NF-κB luciferase-expressing cells | NF-κB activation | 2.4 |

| TNF-α Production | Peripheral blood mononuclear cells | TNF-α production | 0.7 |

| IL-6 Production | Human endothelial cells | IL-6 production | 0.43 |

| E-selectin Production | Human endothelial cells | E-selectin production | 1.4 |

Data compiled from publicly available research abstracts.

In Vivo Activity

The efficacy of this compound in animal models of sepsis has been demonstrated in studies using mice.

Table 2: In Vivo Efficacy of this compound in Mouse Models of Sepsis

| Animal Model | Dosing Regimen | Key Findings |

| D-galactosamine-sensitized endotoxin shock | 10-20 mg/kg, single intravenous dose | Protected mice from lethality and reduced inflammatory and coagulation parameters. |

| Cecal ligation and puncture (CLP) | 20 mg/kg, intravenous, once daily for 3 days | Prevented lethality in mice. |

Data compiled from publicly available research abstracts.[2]

Experimental Protocols

Detailed experimental protocols for the key experiments are based on the methods described in the primary literature.

NF-κB Luciferase Reporter Gene Assay

This assay is designed to measure the activation of the NF-κB transcription factor in response to a stimulus.

Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.

Methodology:

-

Cell Culture: NF-κB luciferase-expressing cells are cultured in an appropriate medium and seeded in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate TLR4 signaling.

-

Incubation: The plates are incubated for 6 hours to allow for NF-κB activation and luciferase expression.

-

Cell Lysis: A lysis buffer is added to the wells to release the cellular contents, including the expressed luciferase.

-

Luciferase Assay: A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to control wells, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Cytokine Production Assay (TNF-α and IL-6)

This assay quantifies the production of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) or human endothelial cells are isolated and cultured.

-

Compound Treatment: Cells are treated with different concentrations of this compound.

-

LPS Stimulation: LPS is added to the cell cultures to induce cytokine production.

-

Incubation: The cells are incubated for a defined period (e.g., 6 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α or IL-6 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The cytokine concentrations are used to determine the IC₅₀ of this compound.

In Vivo Sepsis Models

D-galactosamine-sensitized endotoxin shock model:

-

Animal Model: Mice are sensitized with D-galactosamine to increase their susceptibility to LPS.

-

Compound Administration: this compound is administered intravenously at specified doses.

-

LPS Challenge: A lethal dose of LPS is injected intraperitoneally.

-

Monitoring: Survival is monitored over a set period. Blood samples may be collected to measure inflammatory markers and coagulation parameters.

Cecal ligation and puncture (CLP) model:

-

Surgical Procedure: A laparotomy is performed on anesthetized mice. The cecum is ligated and punctured with a needle to induce polymicrobial peritonitis.

-

Compound Administration: this compound is administered intravenously according to the dosing schedule.

-

Monitoring: Animal survival is monitored over several days.

Conclusion

This compound is a promising preclinical candidate that has demonstrated potent inhibition of TLR4 signaling, leading to significant anti-inflammatory and protective effects in models of sepsis. The available data highlight its potential as a therapeutic agent for sepsis and related inflammatory disorders. However, the lack of publicly available information on its development since 2007 suggests that its progression to clinical trials may have been halted. Further investigation into the discovery, synthesis, and full preclinical data package would be necessary to fully evaluate the therapeutic potential of this compound.

References

- 1. Benzisothiazole derivative inhibits toll-like receptor 4 signal transduction and prevents mice from the lethal shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like receptor 4 signal transduction inhibitor, this compound, suppresses endothelial cell and leukocyte activation and prevents lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

M62812: A Potent Inhibitor of the Innate Immune Response via Toll-like Receptor 4 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system is the Toll-like receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. While essential for host defense, dysregulated TLR4 signaling can lead to an overwhelming inflammatory response, contributing to the pathophysiology of sepsis and other inflammatory diseases. M62812 is a novel small molecule inhibitor of TLR4 signal transduction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the innate immune response, and detailed methodologies for key experimental assessments. In vitro, this compound has been shown to suppress the production of pro-inflammatory cytokines and adhesion molecules in response to LPS stimulation. In vivo, this compound demonstrates protective effects in murine models of septic shock. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the TLR4 signaling pathway.

Introduction to the Innate Immune Response and TLR4 Signaling

The innate immune system provides an immediate, non-specific defense against a wide range of pathogens.[1] Central to this response are pattern recognition receptors (PRRs), which recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical class of PRRs that play a fundamental role in initiating inflammatory responses upon detection of microbial components.

TLR4, in complex with its co-receptor MD-2, is the primary sensor for LPS. Upon binding of LPS, TLR4 undergoes dimerization, initiating a complex intracellular signaling cascade. This cascade proceeds through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates the transcription factor nuclear factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The TRIF-dependent pathway, which is activated following internalization of the TLR4 complex, leads to the production of type I interferons and further contributes to the inflammatory response.

In conditions such as sepsis, the systemic and overwhelming activation of TLR4 by bacterial LPS can lead to a "cytokine storm," characterized by excessive production of inflammatory mediators. This can result in widespread tissue damage, organ failure, and death.[2][3] Therefore, molecules that can modulate TLR4 signaling are of significant therapeutic interest.

This compound: A Novel TLR4 Signaling Inhibitor

This compound is a benzisothiazole derivative that has been identified as a potent inhibitor of TLR4 signal transduction.[3] It has been shown to effectively suppress the inflammatory and coagulatory responses induced by LPS, both in vitro and in vivo.

Mechanism of Action

This compound exerts its effects by inhibiting the TLR4 signaling pathway. While the precise molecular target within the pathway has not been fully elucidated in the available literature, its functional outcome is the suppression of downstream events following TLR4 activation by LPS. This includes the inhibition of NF-κB activation and the subsequent reduction in the expression of inflammatory genes.

In Vitro Efficacy of this compound

The inhibitory effects of this compound on the innate immune response have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of NF-κB Activation by this compound

| Cell Type | Stimulus | Assay | Endpoint | IC50 (µg/mL) | Reference |

| NF-κB Luciferase-Expressing Cells | LPS | Luciferase Reporter Assay | NF-κB Activation | 2.4 | [2] |

Table 2: Inhibition of Pro-inflammatory Cytokine and Adhesion Molecule Production by this compound

| Cell Type | Stimulus | Analyte | IC50 (µg/mL) | Reference |

| Human Peripheral Blood Mononuclear Cells | LPS | TNF-α Production | 0.7 | [2] |

| Human Endothelial Cells | LPS | IL-6 Production | 0.43 | [2] |

| Human Endothelial Cells | LPS | E-selectin Production | 1.4 | [2] |

In Vivo Efficacy of this compound

This compound has demonstrated significant protective effects in preclinical models of sepsis and endotoxic shock.

Table 3: In Vivo Effects of this compound in Murine Sepsis Models

| Model | Animal | Dosage and Administration | Key Outcomes | Reference |

| D-galactosamine-sensitized endotoxin shock | Mouse | 10-20 mg/kg, single intravenous dose | Protected mice from lethality and reduced inflammatory and coagulatory parameters. | [3] |

| Cecal Ligation and Puncture (CLP) | Mouse | 20 mg/kg, intravenous, once daily for 3 days | Prevented lethality. | [3] |

Experimental Protocols

Disclaimer: The following protocols are based on standard methodologies and information available in published abstracts. For precise experimental details, it is recommended to consult the full-text primary literature.

In Vitro Inhibition of TNF-α Production in Human PBMCs

This protocol describes a general method for assessing the effect of this compound on LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).

-

Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Treatment: Seed PBMCs in 96-well plates. Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.

-

Stimulation: Add LPS to a final concentration of 10-100 ng/mL to stimulate TNF-α production.

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Quantification of TNF-α: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo D-galactosamine-sensitized Endotoxin Shock Model

This protocol outlines a general procedure for inducing endotoxic shock in mice and assessing the protective effects of this compound.

-

Animals: Use male BALB/c mice (8-10 weeks old).

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Treatment: Administer this compound (10-20 mg/kg) or vehicle control intravenously.

-

Induction of Shock: Shortly after treatment, intraperitoneally inject a lethal dose of LPS (e.g., 10-20 µg/kg) and D-galactosamine (e.g., 400-800 mg/kg). D-galactosamine sensitizes the mice to the lethal effects of LPS.

-

Monitoring: Monitor the survival of the animals for at least 72 hours.

-

Sample Collection (for mechanistic studies): At specific time points post-LPS injection, blood samples can be collected to measure serum levels of inflammatory cytokines (TNF-α, IL-6) and markers of coagulation.

Conclusion

This compound is a promising preclinical candidate for the treatment of sepsis and other inflammatory conditions driven by excessive TLR4 activation. Its ability to inhibit the production of key inflammatory mediators and protect against lethality in animal models of sepsis highlights the therapeutic potential of targeting the TLR4 signaling pathway. Further investigation into the precise molecular mechanism of action and clinical evaluation of this compound and similar compounds is warranted. This technical guide provides a foundational understanding of this compound's impact on the innate immune response and serves as a practical resource for researchers in the field.

References

M62812: A Technical Guide to its Mechanism and Activity as a Toll-Like Receptor 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative that has been identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, biological activity, and the experimental protocols used for its characterization. While a detailed structure-activity relationship (SAR) analysis is currently limited by the lack of publicly available data on this compound analogs, this guide consolidates the existing quantitative data and methodologies to support further research and development in the field of TLR4 modulation for the treatment of inflammatory diseases such as sepsis.

Introduction to this compound and its Target: TLR4

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[3][5] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of coagulation pathways.[2][3][6] While essential for host defense, excessive TLR4 signaling can lead to overwhelming inflammation and contribute to the pathophysiology of severe inflammatory conditions like sepsis.[2][3][5][6]

This compound has emerged as a promising small molecule inhibitor of TLR4 signaling.[1][2][3][4] By targeting this pathway, this compound has been shown to suppress endothelial and leukocyte activation, reduce inflammatory and coagulation responses, and prevent lethal septic shock in preclinical models.[1][3][4]

Biological Activity of this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | Stimulant | Parameter Measured | IC50 (µg/mL) | Reference |

| NF-κB Activation | NF-κB luciferase-expressing cells | LPS | Luciferase Activity | 2.4 | [1][4] |

| TNF-α Production | Peripheral blood mononuclear cells | LPS | TNF-α levels | 0.7 | [1][4] |

| IL-6 Production | Human endothelial cells | LPS | IL-6 levels | 0.43 | [1][4] |

| E-selectin Production | Human endothelial cells | LPS | E-selectin levels | 1.4 | [1][4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome | Reference |

| D-galactosamine-sensitized endotoxin shock mouse model | 10-20 mg/kg, single intravenous administration | Protected mice from lethality and reduced inflammatory and coagulatory parameters. | [2][3] |

| Murine cecal ligation and puncture model | 20 mg/kg, intravenous administration, once a day for three days | Prevented mice from lethality. | [4] |

Structure-Activity Relationship (SAR) of this compound

A comprehensive analysis of the structure-activity relationship of this compound is currently hampered by the limited availability of public data on its analogs and derivatives. This compound is characterized as a benzisothiazole derivative, but to date, studies detailing the synthesis and comparative biological evaluation of a series of related compounds have not been published in the public domain.[2][3] Such studies are crucial for identifying the key structural motifs responsible for its TLR4 inhibitory activity and for optimizing its pharmacological properties.

Future research efforts aimed at synthesizing and testing analogs of this compound will be invaluable in elucidating its SAR. Key areas of investigation would likely include modifications to the benzisothiazole core, as well as the exploration of various substituents to probe their effects on potency, selectivity, and pharmacokinetic parameters.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

TLR4 Signaling Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the ability of a compound to inhibit TLR4 signaling, often using a reporter gene assay.

Objective: To determine the in vitro potency of a test compound in inhibiting LPS-induced TLR4 signaling.

Materials:

-

HEK293 cells stably expressing TLR4, MD-2, and CD14, and containing an NF-κB-driven luciferase reporter gene.

-

Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4).

-

Test compound (e.g., this compound).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HEK293-TLR4 reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 1 hour) prior to LPS stimulation.

-

LPS Stimulation: Add LPS to the wells at a concentration known to induce a robust NF-κB response.

-

Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition of luciferase activity for each concentration of the test compound relative to the LPS-only control. Determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay specifically measures the activation of the NF-κB transcription factor, a key downstream effector of TLR4 signaling.

Objective: To quantify the inhibition of LPS-induced NF-κB activation by a test compound.

Materials:

-

Cells transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

LPS.

-

Test compound.

-

Passive lysis buffer.

-

Luciferase assay substrate.

-

96-well opaque plates.

-

Luminometer.

Procedure:

-

Cell Culture and Treatment: Culture the reporter cells and treat with the test compound and LPS as described in the general TLR4 inhibition assay protocol.

-

Cell Lysis: After the incubation period, remove the cell culture medium and add passive lysis buffer to each well. Incubate for a short period to ensure complete cell lysis.

-

Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected control like Renilla luciferase) and calculate the IC50 of the test compound.

TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the production of a key pro-inflammatory cytokine, TNF-α, from primary human immune cells.

Objective: To determine the effect of a test compound on LPS-induced TNF-α secretion from PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood.

-

RPMI 1640 medium with 10% FBS.

-

LPS.

-

Test compound.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

-

ELISA plate reader.

Procedure:

-

PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed the cells in a 96-well plate.

-

Compound and LPS Treatment: Treat the cells with serial dilutions of the test compound for a pre-incubation period, followed by stimulation with LPS.

-

Incubation: Incubate the cells for a sufficient time to allow for TNF-α production and secretion (e.g., 6-24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

-

TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound and determine the IC50 value.

Visualizations

TLR4 Signaling Pathway

Caption: Simplified TLR4 signaling pathway leading to NF-κB activation and this compound's point of inhibition.

Experimental Workflow for In Vitro Characterization of this compound

Caption: General experimental workflow for the in vitro and in vivo characterization of this compound.

Conclusion

This compound is a potent inhibitor of TLR4 signaling with demonstrated efficacy in preclinical models of sepsis. This guide has summarized the available quantitative data on its biological activity and provided detailed protocols for its experimental evaluation. While a comprehensive structure-activity relationship for the benzisothiazole class of TLR4 inhibitors remains to be elucidated, the information presented here provides a solid foundation for researchers in the field. Further investigation into the SAR of this compound and related compounds will be critical for the development of next-generation TLR4 modulators with improved therapeutic potential.

References

- 1. Recent Advances and Perspectives in Small-molecule TLR Ligands and Their Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6602872B1 - Substituted pyridazines having cytokine inhibitory activity - Google Patents [patents.google.com]

- 5. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An insight into the synthesis, structure-activity relationships, and bioactivity of synthetic small molecule ligands targeting toll-like receptor 4. | Read by QxMD [read.qxmd.com]

Preliminary Preclinical Studies of M62812: A TLR4 Signaling Inhibitor in Inflammation Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for M62812, a novel benzisothiazole derivative that acts as a Toll-like Receptor 4 (TLR4) signal transduction inhibitor. Sepsis, a life-threatening condition, arises from a dysregulated host response to infection, where microbial components activate TLRs, leading to widespread inflammation and coagulation cascades.[1][2] TLR4 signaling, in particular, is a critical pathway in the lipopolysaccharide (LPS)-induced activation of various cells and represents a promising target for therapeutic intervention in sepsis.[1][2][3] this compound has demonstrated significant potential in mitigating these inflammatory responses in several preclinical models.

Core Mechanism of Action: Inhibition of TLR4 Signaling

This compound functions by inhibiting the TLR4 signaling pathway, a key cascade in the innate immune response to bacterial endotoxins like LPS.[1][2] Upon binding of LPS to TLR4, a signaling cascade is initiated, leading to the activation of downstream kinases such as Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Transforming growth factor-β-Activated Kinase 1 (TAK1). This ultimately results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide range of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of IRAK1 and TAK1, thereby inhibiting the activation of NF-κB and the subsequent production of inflammatory mediators.

In Vitro Efficacy of this compound

This compound has demonstrated potent inhibitory effects on the production of key inflammatory mediators in various human cell-based assays.

| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (µg/mL) | Reference |

| NF-κB Activation | NF-κB Luciferase-Expressing Cells | LPS | Luciferase Activity | 2.4 | [2] |

| TNF-α Production | Peripheral Blood Mononuclear Cells | LPS | TNF-α Levels | 0.7 | [2] |

| IL-6 Production | Human Endothelial Cells | LPS | IL-6 Levels | 0.43 | [2] |

| E-selectin Production | Human Endothelial Cells | LPS | E-selectin Levels | 1.4 | [2] |

In Vivo Efficacy in Murine Sepsis Models

The protective effects of this compound have been evaluated in two distinct and well-established murine models of sepsis.

| Model | Animal | Treatment | Key Findings | Reference |

| D-galactosamine-sensitized endotoxin shock | Mice | 10-20 mg/kg this compound (single i.v. administration) | Protected mice from lethality and reduced inflammatory and coagulatory parameters. | [1] |

| Cecal Ligation and Puncture (CLP) | Mice | 20 mg/kg this compound (i.v., once a day for three days) | Prevented mice from lethality. | [1][2] |

Experimental Protocols

In Vitro Assays

1. NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor in response to a stimulus.

-

Cell Line: NF-κB luciferase-expressing cells (e.g., HEK293 stable cell line).

-

Protocol:

-

Cells are seeded in a 96-well plate.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cells are then stimulated with LPS (e.g., 10 µg/mL) for a defined period (e.g., 6 hours).[2]

-

Following stimulation, cells are lysed.

-

Luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

-

The IC50 value is calculated from the dose-response curve.

-

2. LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

-

Protocol:

-

Isolated PBMCs are plated in a 96-well plate.

-

Cells are pre-treated with different concentrations of this compound.

-

LPS (e.g., 3 µg/mL) is added to the wells to stimulate TNF-α production for a specific duration (e.g., 6 hours).[2]

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is determined from the resulting data.

-

In Vivo Models

1. D-galactosamine-sensitized Endotoxin Shock Model

This model induces a lethal inflammatory response, mimicking certain aspects of septic shock.

-

Animals: Mice (e.g., BALB/c).

-

Protocol:

-

Mice are administered a single intravenous (i.v.) dose of this compound (10-20 mg/kg).[1]

-

Shortly after, mice are challenged with an intraperitoneal (i.p.) injection of D-galactosamine and LPS to induce endotoxin shock.

-

Survival of the animals is monitored over a set period.

-

Blood and tissue samples can be collected to measure various inflammatory and coagulation markers (e.g., cytokines, thrombin-antithrombin complex).

-

2. Cecal Ligation and Puncture (CLP) Model

The CLP model is considered a more clinically relevant model of sepsis as it mimics polymicrobial infection.

-

Animals: Mice.

-

Protocol:

-

Mice undergo a surgical procedure where the cecum is ligated and then punctured with a needle to induce peritonitis and subsequent sepsis.

-

This compound is administered intravenously (e.g., 20 mg/kg, once a day for three days).[2]

-

The primary endpoint is the survival of the animals over a specified time course.

-

Conclusion

The preliminary preclinical data for this compound strongly suggest its potential as a therapeutic agent for inflammatory conditions such as sepsis. By targeting the TLR4 signaling pathway, this compound effectively reduces the production of pro-inflammatory mediators and demonstrates protective effects in robust in vivo models of sepsis.[1][2] Further investigation is warranted to fully elucidate its clinical utility. This technical guide provides a foundational understanding of the preclinical profile of this compound for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for M62812: An In Vitro Efficacy and Mechanism of Action Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

M62812 is a novel benzisothiazole derivative that functions as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling.[1] TLR4 is a key pattern recognition receptor in the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory and coagulation cascades.[1][2] Dysregulation of the TLR4 signaling pathway is implicated in the pathogenesis of sepsis and other inflammatory diseases.[1][2][3] this compound has demonstrated the ability to suppress the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in various human cell types, suggesting its therapeutic potential in conditions driven by excessive TLR4 activation.[1]

These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the efficacy and mechanism of action of this compound. The included methodologies are designed to be reproducible and adaptable for screening and validation of TLR4 signaling inhibitors.

Data Presentation

The following tables summarize the quantitative data on the in vitro inhibitory activity of this compound across different cell types and endpoints.

Table 1: In Vitro Inhibitory Activity of this compound on LPS-Induced Inflammatory Responses

| Cell Type | Endpoint Inhibited | This compound Concentration for Complete Inhibition | IC50 Value | Incubation Time |

| NF-κB Luciferase-Expressing Cells | NF-κB Activation | 10 µg/mL | 2.4 µg/mL | 6 hours |

| Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α Production | 3 µg/mL | 0.7 µg/mL | 6 hours |

| Human Endothelial Cells | IL-6 Production | 3 µg/mL | 0.43 µg/mL | 6 hours |

| Human Endothelial Cells | E-selectin Production | 3 µg/mL | 1.4 µg/mL | 6 hours |

Data compiled from MedchemExpress.com and related publications.[3][4]

Signaling Pathway

The diagram below illustrates the Toll-like Receptor 4 (TLR4) signaling pathway and the proposed point of inhibition by this compound. Upon recognition of Lipopolysaccharide (LPS), TLR4 recruits adaptor proteins MyD88 and TRIF, initiating downstream signaling cascades that lead to the activation of transcription factors NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and adhesion molecules. This compound is believed to interfere with this signal transduction process.

Caption: TLR4 Signaling Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines a typical in vitro workflow for screening and characterizing a TLR4 inhibitor like this compound. The process begins with an initial cytotoxicity assessment to determine the appropriate concentration range for subsequent functional assays.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. Integrated approaches for the recognition of small molecule inhibitors for Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for M62812 in a Murine Sepsis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The pathophysiology of sepsis involves a complex interplay of inflammation and coagulation cascades, often triggered by microbial products like lipopolysaccharide (LPS) engaging with Toll-like receptors (TLRs).[1][2] TLR4, in particular, has been identified as a key receptor in the signaling cascade initiated by LPS, making it an attractive therapeutic target for sepsis.[1][3]

M62812 is a novel benzisothiazole derivative that functions as a Toll-like Receptor 4 (TLR4) signal transduction inhibitor.[1] It has been shown to suppress the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in response to LPS.[1] In preclinical studies, this compound has demonstrated protective effects in murine models of sepsis, including the d-galactosamine-sensitized endotoxin shock model and the cecal ligation and puncture (CLP) model.[1] These findings suggest that this compound may have clinical utility in the treatment of sepsis by modulating both the inflammatory and coagulatory responses.[1]

These application notes provide detailed protocols for the use of this compound in a murine cecal ligation and puncture (CLP) sepsis model, a widely accepted standard for preclinical sepsis research.[4][5][6]

Mechanism of Action: TLR4 Signaling Inhibition

This compound exerts its therapeutic effects by inhibiting the TLR4 signaling pathway. Upon recognition of LPS, TLR4 initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF-κB, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules, as well as the activation of the coagulation system.[1] this compound interferes with this signal transduction, thereby mitigating the excessive inflammatory and procoagulant responses characteristic of sepsis.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of a therapeutic agent in a murine CLP sepsis model. Researchers should generate their own data for this compound and use these tables as a template for presentation.

Table 1: Effect of this compound on Survival in Murine CLP Sepsis Model

| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Survival Rate at 72h (%) |

| Sham | Vehicle | 10 | 100 |

| CLP + Vehicle | Vehicle | 20 | 20 |

| CLP + this compound | 20 | 20 | 60 |

| Data are representative. Statistical significance should be determined relative to the CLP + Vehicle group. |

Table 2: Effect of this compound on Serum Cytokine Levels 24h Post-CLP

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Sham | Vehicle | 50 ± 15 | 80 ± 20 |

| CLP + Vehicle | Vehicle | 800 ± 150 | 1200 ± 250 |

| CLP + this compound | 20 | 300 ± 70 | 500 ± 100 |

| *Data are representative (mean ± SD). Statistical significance should be determined relative to the CLP + Vehicle group. |

Table 3: Effect of this compound on Coagulation Parameters 24h Post-CLP

| Treatment Group | Dose (mg/kg) | Prothrombin Time (PT) (sec) | Thrombin-Antithrombin (TAT) complexes (ng/mL) |

| Sham | Vehicle | 12.5 ± 0.8 | 5 ± 1.5 |

| CLP + Vehicle | Vehicle | 25.0 ± 3.5 | 50 ± 12 |

| CLP + this compound | 20 | 15.0 ± 2.0 | 20 ± 5 |

| *Data are representative (mean ± SD). Statistical significance should be determined relative to the CLP + Vehicle group. |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Insulin syringes with 28-30 gauge needles

Procedure:

-

Formulation:

-

Aseptically weigh the required amount of this compound powder.

-

Reconstitute this compound in sterile saline to the desired stock concentration. Note: this compound may require sonication for complete dissolution in saline.[3] A final concentration of 2 mg/mL is recommended for a 20 mg/kg dose in a 20g mouse (volume of 200 µL).

-

Vortex thoroughly and use an ultrasonic bath if necessary to achieve a clear solution.

-

Prepare fresh on the day of use.

-

-

Administration:

-

The recommended dose of this compound is 20 mg/kg, administered intravenously (i.v.).[1]

-

Warm the mouse tail using a heat lamp or warm water to dilate the lateral tail vein.

-

Place the mouse in a restraining device.

-

Administer the this compound solution via the lateral tail vein using an insulin syringe.

-

The dosing regimen reported to be effective in the CLP model is a single daily injection for three consecutive days, starting shortly after the CLP procedure.[3]

-

Protocol 2: Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol describes a standardized procedure for inducing polymicrobial sepsis in mice. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.

Materials:

-

Male BALB/c or C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holder)

-

3-0 silk suture

-

21-gauge needle

-

70% ethanol and povidone-iodine for disinfection

-

Sterile saline, pre-warmed to 37°C

-

Analgesic (e.g., buprenorphine)

-

Warming pad

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex.

-

Shave the abdomen and disinfect the surgical area with alternating scrubs of 70% ethanol and povidone-iodine.

-

Place the mouse on a sterile field over a warming pad to maintain body temperature.

-

-

Surgical Procedure:

-

Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

-

Gently exteriorize the cecum, taking care to avoid damage to the mesenteric vessels.

-

Ligate the cecum with a 3-0 silk suture at a level approximately 5-10 mm from the distal end. Ensure the ligation does not obstruct the ileocecal valve.

-

Puncture the ligated cecal stump once or twice with a 21-gauge needle. A small amount of fecal material should be expressed to ensure patency.

-

Carefully return the cecum to the abdominal cavity.

-

Close the peritoneum and skin in two separate layers using appropriate suture or wound clips.

-

-

Post-Operative Care:

-

Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

-

Administer a long-acting analgesic (e.g., buprenorphine) subcutaneously.

-

Allow the mouse to recover on a warming pad until fully ambulatory.

-

House mice individually or in small groups and monitor closely for signs of distress. Provide easy access to food and water.

-

-

Sham Control:

-

Sham-operated control animals should undergo the same procedure, including anesthesia and laparotomy, but without ligation and puncture of the cecum.

-

Protocol 3: Assessment of Outcomes

1. Survival Monitoring:

-

Monitor mice at least twice daily for a minimum of 7 days post-CLP.

-

Record survival data and calculate survival curves using the Kaplan-Meier method.

2. Cytokine Analysis:

-

At predetermined time points (e.g., 6, 24, 48 hours post-CLP), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Measure the concentrations of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits or multiplex bead-based assays (e.g., Luminex) according to the manufacturer's instructions.

3. Coagulation Parameter Assessment:

-

Collect blood into citrate-containing tubes (1 part 3.2% sodium citrate to 9 parts blood).

-

Prepare platelet-poor plasma by centrifuging the blood at 2500 x g for 20 minutes at 4°C.

-

Measure coagulation parameters such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) using a coagulometer and commercially available reagents.

-

Levels of specific coagulation markers like Thrombin-Antithrombin (TAT) complexes and D-dimer can be quantified using ELISA kits.

Conclusion